molecular formula C8H9Cl3Si B14681175 Trichloro[(3-methylphenyl)methyl]silane CAS No. 36147-59-8

Trichloro[(3-methylphenyl)methyl]silane

Cat. No.: B14681175
CAS No.: 36147-59-8
M. Wt: 239.6 g/mol
InChI Key: UTTMPFJDBFOFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloro[(3-methylphenyl)methyl]silane is an organosilicon compound with the chemical formula C8H9Cl3Si. It is a derivative of silane, where the silicon atom is bonded to three chlorine atoms and one (3-methylphenyl)methyl group. This compound is known for its reactivity and is used as a precursor in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloro[(3-methylphenyl)methyl]silane can be synthesized through the direct reaction of chloromethylsilane with 3-methylphenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane group.

Industrial Production Methods

In industrial settings, the production of this compound involves the reaction of chloromethylsilane with 3-methylphenyl compounds in the presence of a copper catalyst at elevated temperatures. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: Trichloro[(3-methylphenyl)methyl]silane undergoes hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.

    Alcoholysis: Reaction with alcohols results in the formation of alkoxysilanes and hydrochloric acid.

    Reduction: Reduction with alkali metals can produce highly crosslinked polysilane materials.

Common Reagents and Conditions

    Water: For hydrolysis reactions.

    Alcohols (e.g., methanol): For alcoholysis reactions.

    Alkali Metals (e.g., sodium): For reduction reactions.

Major Products

    Silanols: Formed during hydrolysis.

    Alkoxysilanes: Formed during alcoholysis.

    Polysilanes: Formed during reduction.

Scientific Research Applications

Trichloro[(3-methylphenyl)methyl]silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The reactivity of trichloro[(3-methylphenyl)methyl]silane is primarily due to the presence of the chlorosilane group. This group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as water or alcohols. The resulting silanol or alkoxysilane products can further react to form stable siloxane bonds, which are crucial in various applications.

Comparison with Similar Compounds

Similar Compounds

    Methyltrichlorosilane (CH3SiCl3): Similar in structure but with a methyl group instead of a (3-methylphenyl)methyl group.

    Phenyltrichlorosilane (C6H5SiCl3): Contains a phenyl group instead of a (3-methylphenyl)methyl group.

    Trichlorosilane (HSiCl3): Lacks the organic substituent, making it more reactive.

Uniqueness

Trichloro[(3-methylphenyl)methyl]silane is unique due to the presence of the (3-methylphenyl)methyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications requiring stable organosilicon compounds with tailored reactivity.

Properties

CAS No.

36147-59-8

Molecular Formula

C8H9Cl3Si

Molecular Weight

239.6 g/mol

IUPAC Name

trichloro-[(3-methylphenyl)methyl]silane

InChI

InChI=1S/C8H9Cl3Si/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3

InChI Key

UTTMPFJDBFOFIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C[Si](Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.